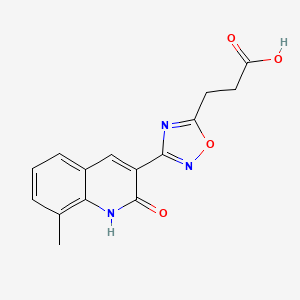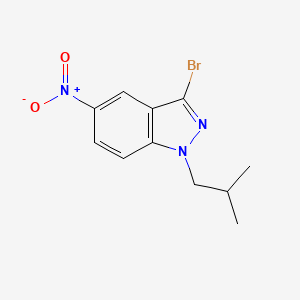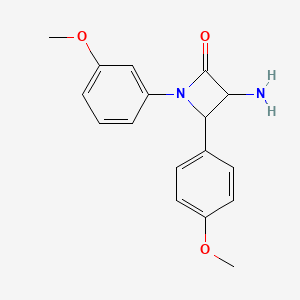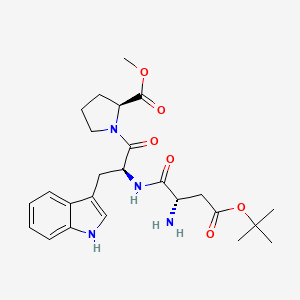
N-(Guanin-8-yl)-1-naphthylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Guanin-8-yl)-1-naphthylamine is a compound formed by the covalent attachment of a naphthylamine group to the C8 position of guanine, a nucleobase in DNA. This compound is of significant interest in the field of chemical carcinogenesis due to its potential mutagenic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Guanin-8-yl)-1-naphthylamine typically involves the reaction of guanine with 1-naphthylamine under specific conditions. One common method involves the use of reductive activation, where guanine is reacted with 1-naphthylamine in the presence of a reducing agent . The reaction conditions often require a controlled environment to ensure the selective formation of the desired adduct.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s primary use in research rather than large-scale applications. the principles of organic synthesis and chemical engineering can be applied to scale up the laboratory methods for industrial production if needed.
Chemical Reactions Analysis
Types of Reactions
N-(Guanin-8-yl)-1-naphthylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the naphthylamine group, potentially altering the compound’s properties.
Substitution: The naphthylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce different functional groups to the naphthylamine moiety .
Scientific Research Applications
N-(Guanin-8-yl)-1-naphthylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(Guanin-8-yl)-1-naphthylamine involves its interaction with DNA. The compound forms a covalent bond with the C8 position of guanine, leading to the formation of a DNA adduct . This adduct can interfere with DNA replication and repair processes, potentially causing mutations. The molecular targets include DNA polymerases and repair enzymes, which may be hindered by the presence of the adduct .
Comparison with Similar Compounds
Similar Compounds
N-(Guanin-8-yl)-2-aminofluorene: Another DNA adduct formed by the attachment of 2-aminofluorene to guanine.
N-(Guanin-8-yl)-N-acetyl-2-aminofluorene: A derivative of N-(Guanin-8-yl)-2-aminofluorene with an acetyl group.
Uniqueness
N-(Guanin-8-yl)-1-naphthylamine is unique due to its specific structure, which involves the attachment of a naphthylamine group to guanine. This structure influences its chemical reactivity and biological effects, distinguishing it from other similar compounds .
Properties
CAS No. |
80156-61-2 |
|---|---|
Molecular Formula |
C15H12N6O |
Molecular Weight |
292.30 g/mol |
IUPAC Name |
2-amino-8-(naphthalen-1-ylamino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C15H12N6O/c16-14-19-12-11(13(22)21-14)18-15(20-12)17-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H5,16,17,18,19,20,21,22) |
InChI Key |
ZOBGLYSFKBBBCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC4=C(N3)C(=O)NC(=N4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4,4'-Bi-2H-1-benzopyran]-2,2'-dione](/img/structure/B11833842.png)
![7-Bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11833855.png)
![5-(Naphthalen-1-yl)[1,1'-biphenyl]-3-amine](/img/structure/B11833864.png)






![1H-Benzimidazole-7-carboxylic acid, 1-[(4-bromophenyl)methyl]-2-ethoxy-, 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester](/img/structure/B11833919.png)



